2,3,3',4,4',5,5'-Heptachlorobiphenyl
Overview
Description
Molecular Structure Analysis
Molecular structure analysis of chlorinated biphenyl derivatives, such as 2,3-Dichloro-3',4'-dihydroxybiphenyl, reveals intramolecular O-H···O hydrogen bonding and π-π stacking interactions between chlorinated benzene rings, indicating the potential for similar interactions in Heptachlorobiphenyl derivatives (R. Dhakal, S. Parkin, H. Lehmler, 2019).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds, such as tetraferrocenylthiophene derivatives, showcase the ability to undergo electrochemically reversible one-electron-transfer processes, highlighting the significant electrostatic interaction among substituent groups as oxidation progresses. This suggests that Heptachlorobiphenyl may also exhibit unique electrochemical properties due to its chlorine substituents (Alexander Hildebrandt et al., 2010).
Physical Properties Analysis
Physical properties of chlorinated biphenyls can vary significantly with the degree and pattern of chlorination. The packing, conformation, and intermolecular interactions within the crystal structure of similar compounds directly influence their melting points, solubility, and stability. The presence of intermolecular hydrogen bonds and π-π stacking interactions, as seen in dichloro-dimethoxybiphenyl derivatives, can lead to diverse physical properties that might be expected in Heptachlorobiphenyl (R. Dhakal, S. Parkin, H. Lehmler, 2019).
Scientific Research Applications
Solubility in Supercritical Fluids: Anitescu and Tavlarides (1999) investigated the solubilities of various polychlorinated biphenyl (PCB) congeners, including 2,3,3',4,4',5,5'-Heptachlorobiphenyl, in supercritical fluids like carbon dioxide, modified by n-butane and methanol. This research aids in understanding the behavior of PCBs in different solvents, potentially impacting their extraction and environmental remediation processes (Anitescu & Tavlarides, 1999).
Toxicity Analysis Using Molecular Descriptors: Eddy (2020) conducted a study to establish a model relating the toxicity of certain PCBs, including 2,3,3',4,4',5,5'-Heptachlorobiphenyl, to molecular descriptors. This model helps in estimating the toxicity of PCBs, contributing to environmental health and safety assessments (Eddy, 2020).
Atmospheric Fate Modeling: Yang et al. (2016) developed a model for the reaction rate constants of hydroxyl radical oxidation of PCBs, including 2,3,3',4,4',5,5'-Heptachlorobiphenyl. This research is significant for understanding the environmental fate and atmospheric behavior of PCBs (Yang et al., 2016).
Analytical Methodology: Zitko (1983) proposed a shorthand numbering system for chlorobiphenyls, which includes 2,3,3',4,4',5,5'-Heptachlorobiphenyl. This methodology aids in simplifying the identification and categorization of PCB congeners in analytical chemistry (Zitko, 1983).
Spindle-Disturbing Activity: Jensen et al. (2000) investigated the activity of various PCBs, including 2,3,3',4,4',5,5'-Heptachlorobiphenyl, in inducing aberrant mitosis in Chinese hamster cells. This study contributes to understanding the biological effects and potential toxicities of PCBs (Jensen et al., 2000).
Metabolic Behavior in Animals: Hutzinger et al. (1972) explored the metabolic behavior of various PCB isomers, including 2,3,3',4,4',5,5'-Heptachlorobiphenyl, in different animal species. This research provides insights into how PCBs are metabolized and bioaccumulated in the environment (Hutzinger et al., 1972).
Soil Dechlorination: He et al. (2008) studied the dechlorination of 2,3,3',4,4',5,5'-Heptachlorobiphenyl in soil using a Pd/Fe bimetallic catalytic reduction. This research is relevant for soil remediation techniques aimed at reducing the environmental impact of PCBs (He et al., 2008).
Safety And Hazards
2,3,3’,4,4’,5,5’-Heptachlorobiphenyl is classified as a persistent organic pollutant and an endocrine disruptor . It is also considered a hazard due to its resistance to environmental degradation and its ability to bioaccumulate and biomagnify . Safety data sheets indicate that it is a hazard with warning labels of H373 (may cause damage to organs through prolonged or repeated exposure) and H410 (very toxic to aquatic life with long-lasting effects) .
properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(3,4,5-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-6-1-4(2-7(14)10(6)17)5-3-8(15)11(18)12(19)9(5)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAWBXBYHDRROL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074144 | |
Record name | 2,3,3',4,4',5,5'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,4',5,5'-Heptachlorobiphenyl | |
CAS RN |
39635-31-9 | |
Record name | PCB 189 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39635-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,3',4',5'-Heptachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4,4',5,5'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,4',5,5'-HEPTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8554XK23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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